1-(6-Bromo-2-fluoropyridin-3-yl)ethanol
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Overview
Description
1-(6-Bromo-2-fluoropyridin-3-yl)ethanol is an organic compound with the molecular formula C7H7BrFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and fluorine atoms in the pyridine ring makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-bromo-2-fluoropyridine with ethylene oxide under basic conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of 1-(6-Bromo-2-fluoropyridin-3-yl)ethanol may involve large-scale bromination and fluorination reactions followed by purification steps such as distillation or crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromo-2-fluoropyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 1-(6-Bromo-2-fluoropyridin-3-yl)ethanone.
Reduction: Formation of 1-(6-Fluoropyridin-3-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Bromo-2-fluoropyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-2-fluoropyridin-3-yl)ethanol involves its interaction with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-2-fluoropyridin-3-yl)ethanol
- 1-(6-Bromo-3-fluoropyridin-2-yl)ethanol
- 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone
Uniqueness
1-(6-Bromo-2-fluoropyridin-3-yl)ethanol is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of bromine and fluorine atoms in the 6 and 2 positions, respectively, provides distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C7H7BrFNO |
---|---|
Molecular Weight |
220.04 g/mol |
IUPAC Name |
1-(6-bromo-2-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7BrFNO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-4,11H,1H3 |
InChI Key |
FBTMMHHZPRFLNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=C(C=C1)Br)F)O |
Origin of Product |
United States |
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